2-Fluoro-4-iodobenzene-1-sulfonamide

Catalog No.
S13579002
CAS No.
M.F
C6H5FINO2S
M. Wt
301.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-iodobenzene-1-sulfonamide

Product Name

2-Fluoro-4-iodobenzene-1-sulfonamide

IUPAC Name

2-fluoro-4-iodobenzenesulfonamide

Molecular Formula

C6H5FINO2S

Molecular Weight

301.08 g/mol

InChI

InChI=1S/C6H5FINO2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,(H2,9,10,11)

InChI Key

PDCIWDANDSVURW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)F)S(=O)(=O)N

2-Fluoro-4-iodobenzene-1-sulfonamide is an aromatic sulfonamide compound characterized by the presence of a fluorine atom and an iodine atom on a benzene ring, along with a sulfonamide functional group. Its chemical structure can be represented as C6H4FINO2S, with a molecular weight of approximately 335.52 g/mol. The compound is notable for its unique combination of halogen substituents, which may influence its chemical reactivity and biological properties.

, including:

  • Substitution Reactions: The halogen atoms can be replaced through nucleophilic or electrophilic substitution, allowing for the introduction of different functional groups.
  • Oxidation and Reduction: The sulfonamide group can undergo changes in oxidation state, which may alter its reactivity.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic compounds .

Research indicates that sulfonamide compounds, including 2-Fluoro-4-iodobenzene-1-sulfonamide, exhibit various biological activities. These may include:

  • Antimicrobial Properties: Sulfonamides are known for their antibacterial effects, often acting as inhibitors of bacterial folic acid synthesis.
  • Anticancer Activity: Some studies suggest potential anticancer properties due to their ability to interfere with cellular processes.

The specific biological activity of 2-Fluoro-4-iodobenzene-1-sulfonamide requires further investigation to elucidate its mechanisms and efficacy against specific targets .

The synthesis of 2-Fluoro-4-iodobenzene-1-sulfonamide typically involves several key steps:

  • Halogenation: Introduction of fluorine and iodine atoms onto the benzene ring through halogenation reactions.
  • Sulfonation: Formation of the sulfonamide group using reagents like chlorosulfonic acid or sulfur trioxide .
  • Direct Nucleophilic Substitution: In some methods, a direct nucleophilic attack by an amine on a sulfonyl chloride intermediate can yield the target compound in a single step .

2-Fluoro-4-iodobenzene-1-sulfonamide has several applications across various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.
  • Dyes and Agrochemicals: The compound's unique structure makes it suitable for use in the production of dyes and agricultural chemicals .

Studies on the interaction of 2-Fluoro-4-iodobenzene-1-sulfonamide with biological systems are essential for understanding its potential therapeutic roles. The sulfonamide group may interact with enzymes or proteins, potentially inhibiting their activity. Further research is necessary to characterize these interactions and their implications for drug development .

Several compounds share structural similarities with 2-Fluoro-4-iodobenzene-1-sulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-2-fluoro-3-iodobenzenesulfonamideContains chlorine instead of iodineDifferent halogen influences reactivity
4-FluorobenzenesulfonamideLacks iodine; only fluorine presentSimpler structure; primarily studied for antimicrobial activity
3-IodobenzenesulfonamideLacks fluorine; contains iodineFocused on applications in organic synthesis

These compounds highlight the unique characteristics of 2-Fluoro-4-iodobenzene-1-sulfonamide, particularly its dual halogen substituents that may enhance its reactivity and biological properties compared to others in the same class .

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

300.90698 g/mol

Monoisotopic Mass

300.90698 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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